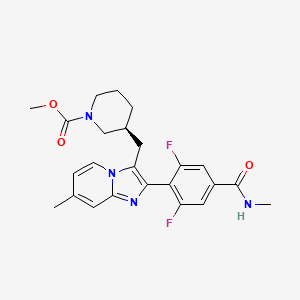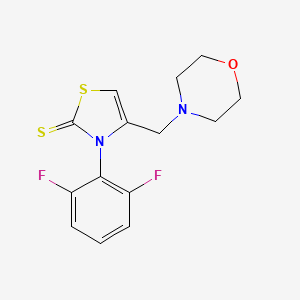
3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione (DFMT) is an important heterocyclic compound that has been extensively studied in recent years for its potential applications in the field of medicinal chemistry. It is a sulfur-containing heterocyclic compound with a five-membered ring structure, which consists of two nitrogen atoms, two sulfur atoms, and one carbon atom. It has a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral activities. Furthermore, its unique structure allows for a variety of synthetic pathways and modifications to be used to tailor the compound for specific applications.
Applications De Recherche Scientifique
Antimicrobial, Anticancer, and Antidiabetic Agents
Research into 2,4-thiazolidinedione derivatives, which share a core structural motif with the compound , highlights their versatile pharmacological properties. These compounds have been explored for their potential as antimicrobial, anticancer, and antidiabetic agents. The structural flexibility of the thiazolidinedione ring allows for a wide range of biological activities, depending on the specific modifications made to the core structure (Singh et al., 2022). This suggests that similar structural analogs, including "3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione," could be tailored for specific therapeutic applications.
Antioxidant Capacity
The ABTS/PP decolorization assay highlights the importance of structural entities capable of antioxidant activity. Although not directly studying the compound , this research emphasizes the potential utility of thiazole derivatives in evaluating antioxidant capacities, which could have implications for therapeutic applications targeting oxidative stress-related pathologies (Ilyasov et al., 2020).
Morpholine Derivatives' Pharmacological Profile
Morpholine, a feature of the compound , is present in various pharmacologically active compounds. Research into morpholine derivatives has revealed a broad spectrum of pharmacological profiles, including potential for action as analgesics, anticonvulsants, and antitumor agents. The presence of a morpholine moiety in a compound can significantly influence its bioactivity, suggesting that "this compound" might also possess diverse biological activities (Asif & Imran, 2019).
Electrochemical Applications
Compounds containing morpholinium, as related to the morpholine component of the target compound, have been studied for their electrochemical applications, particularly in ionic liquids and other organic salts. This research sheds light on the electrochemical stability and reactivity of morpholine derivatives, which could inform their use in electrochemical sensors, batteries, and other technologies (Lane, 2012).
Propriétés
IUPAC Name |
3-(2,6-difluorophenyl)-4-(morpholin-4-ylmethyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS2/c15-11-2-1-3-12(16)13(11)18-10(9-21-14(18)20)8-17-4-6-19-7-5-17/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBOEEZDDFUMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=S)N2C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate](/img/structure/B2745568.png)
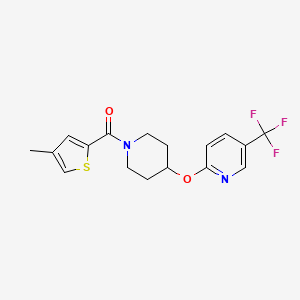

![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole](/img/structure/B2745575.png)
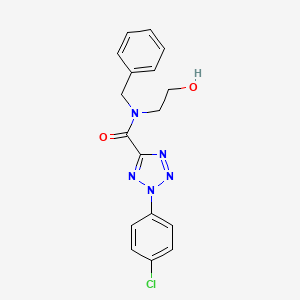
![N-(2-fluorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2745582.png)
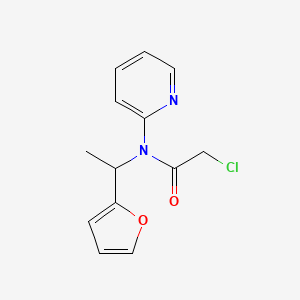
![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)

![6-Cyclopropyl-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2745587.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2745589.png)
